ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate
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Description
Ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C26H26FN5O5 and its molecular weight is 507.522. The purity is usually 95%.
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Biological Activity
Ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement characterized by the presence of a pyrazolo[4,3-d]pyrimidine core. Its molecular formula is C24H24FN5O3 with a molecular weight of approximately 463.5 g/mol. The presence of various functional groups contributes to its biological properties.
Mechanisms of Biological Activity
-
Anticancer Activity :
- The compound has shown promise as an anticancer agent through its interaction with specific cellular pathways. Research indicates that it may inhibit key proteins involved in cell proliferation and survival, particularly targeting polo-like kinase 1 (Plk1), which is often overexpressed in cancer cells. Inhibition of Plk1 can lead to reduced tumor growth and increased apoptosis in malignancies .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies
- In Vitro Studies :
- Animal Models :
Data Table: Summary of Biological Activities
Properties
CAS No. |
1358671-82-5 |
---|---|
Molecular Formula |
C26H26FN5O5 |
Molecular Weight |
507.522 |
IUPAC Name |
ethyl 3-[[2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H26FN5O5/c1-4-32-23-22(16(3)29-32)30(26(36)31(24(23)34)14-17-9-11-19(27)12-10-17)15-21(33)28-20-8-6-7-18(13-20)25(35)37-5-2/h6-13H,4-5,14-15H2,1-3H3,(H,28,33) |
InChI Key |
UKQSNLALTWOWPZ-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=CC(=C4)C(=O)OCC |
solubility |
not available |
Origin of Product |
United States |
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